Thiiranepropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

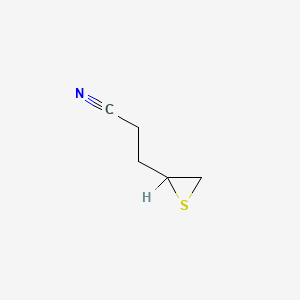

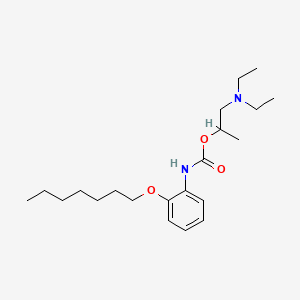

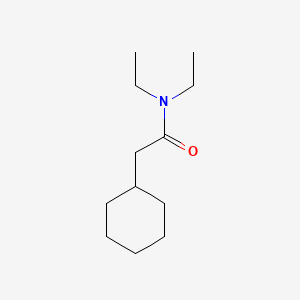

Thiiranepropanenitrile, also known as 1-cyano-3, 4-epithiobutane or 4, 5-epithio-valeronitrile, belongs to the class of organic compounds known as thiiranes. These are heterocyclic compounds containing a saturated three-member ring with two carbon atoms and one sulfur atom. Within the cell, thiiranepropanenitrile is primarily located in the cytoplasm. Outside of the human body, thiiranepropanenitrile can be found in brassicas. This makes thiiranepropanenitrile a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Terahertz Technology in Medical and Security Fields

Thiiranepropanenitrile and related compounds play a role in terahertz (THz) technology, which has significant applications in medical, military, and security areas. This technology is used in international airports for security screening, major medical centers for cancer and burn diagnosis, and at border patrol checkpoints for identifying concealed explosives, drugs, and weapons. The biological effects of THz radiation are a vital area of study, as they enhance understanding of THz interactions with biological systems and are essential for the safe use of THz systems (Wilmink & Grundt, 2011).

Metabolism and Distribution Studies

Thiiranepropanenitrile derivatives, such as 3,4-epithiobutanenitrile, have been studied for their metabolism and distribution in biological systems. For instance, research on rats showed that 3,4-epithiobutanenitrile was rapidly transformed into water-soluble compounds and mainly excreted in urine. This finding is relevant for understanding the biological behavior of thiiranes like thiiranepropanenitrile in living organisms (Brocker, Benn, Lüthy, & von Däniken, 1984).

Biomedical Applications of THz Technology

The biomedical applications of THz technology, which involve thiiranepropanenitrile-related compounds, include characterizing amino acids, polypeptides, DNA, proteins, and cancer detection. The interaction of THz radiation with biological tissues and cells is a focus area, contributing to advances in medical diagnostics and treatment (Gong et al., 2019).

Synthesis of Thiiranes as Gelatinase Inhibitors

Thiiranes like 2-(4-phenoxyphenylsulfonylmethyl)thiirane have been synthesized and found to be selective inhibitors of gelatinases. This is significant in the study of cancer metastasis and stroke, as gelatinases play a role in these diseases. Both enantiomers of the compound have shown equal activity in inhibiting gelatinases (Lee et al., 2005).

Tandem High-Resolution Mass Spectrometry

Tandem high-resolution mass spectrometry (THRMS), where thiiranepropanenitrile derivatives might be analyzed, is crucial in pharmaceutical research for drug identification, pharmacokinetics, and drug degradation studies. It also has applications in food safety and environmental contamination research (Lin et al., 2015).

THz Imaging in Biotechnology

THz science, involving thiiranepropanenitrile-related technologies, impacts biotechnology, particularly in imaging and medical diagnostics. The generation, propagation, and detection of THz rays using femtosecond optics are pivotal in advancing THz imaging applications (Zhang, 2002).

Propriétés

Numéro CAS |

54096-45-6 |

|---|---|

Nom du produit |

Thiiranepropanenitrile |

Formule moléculaire |

C5H7NS |

Poids moléculaire |

113.18 g/mol |

Nom IUPAC |

3-(thiiran-2-yl)propanenitrile |

InChI |

InChI=1S/C5H7NS/c6-3-1-2-5-4-7-5/h5H,1-2,4H2 |

Clé InChI |

ZAGXORSINWAUSP-UHFFFAOYSA-N |

SMILES |

C1C(S1)CCC#N |

SMILES canonique |

C1C(S1)CCC#N |

Autres numéros CAS |

76786-81-7 54096-45-6 |

Synonymes |

1-cyano-3,4-epithiobutane 1-cyano-3,4-epithiobutane, (+-)-isomer thiiranepropanenitrile |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

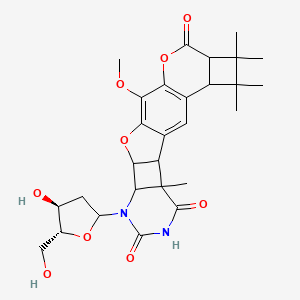

![(1S,9S)-10-(3-Fluoropropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1212766.png)